molecular formula C17H19N5O3 B2663562 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide CAS No. 900008-64-2

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide

Cat. No.: B2663562
CAS No.: 900008-64-2
M. Wt: 341.371
InChI Key: HZJRABOBKNYBGJ-UHFFFAOYSA-N
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Description

“N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones . These compounds have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .


Synthesis Analysis

The synthesis of these compounds involves a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include hydrolysis, cyclization, and treatment with substituted anilines . Further details about the specific reactions are not available from the search results.

Scientific Research Applications

Radioligand Imaging and PET

Compounds within the pyrazolopyrimidine family have been explored for their potential in imaging the translocator protein (18 kDa) with PET, facilitating the study of neuroinflammation and other pathological conditions. For example, the radiosynthesis of selective radioligands like [18F]PBR111 offers insights into developing diagnostic tools for brain disorders (Dollé et al., 2008).

Antimicrobial and Insecticidal Activities

Pyrimidine-linked pyrazole derivatives have been synthesized and evaluated for their potential as antimicrobial and insecticidal agents. These studies underscore the utility of such heterocyclic compounds in addressing agricultural pests and resistant microbial strains (Deohate & Palaspagar, 2020).

Anticancer Agents

Research into pyrazolo[3,4-d]pyrimidine analogues, such as those designed to mimic the structure of potent antitumor agents, highlights the potential of these compounds in cancer therapy. The exploration of these analogues' synthesis and in vitro cell growth inhibitory activity demonstrates their relevance in developing new anticancer treatments (Taylor & Patel, 1992).

Novel Antimicrobial and Anticancer Compounds

The synthesis of novel heterocyclic compounds containing sulfonamido moieties for antibacterial applications and pyrazole derivatives with potential antimicrobial and anticancer properties illustrates the ongoing exploration of heterocyclic compounds in drug development. These studies contribute to the identification of new therapeutic agents with improved efficacy and specificity (Azab et al., 2013); (Hafez et al., 2016).

Chemical Synthesis and Characterization

The development of synthetic methodologies for heterocyclic systems, including isoxazolines, isoxazoles, and pyrazolopyrimidines, is crucial for advancing chemical research. Such work not only provides new compounds for biological evaluation but also enriches the toolkit available for organic synthesis (Rahmouni et al., 2014).

Future Directions

The future directions for research on these compounds could involve further exploration of their anticancer activity and their effects on cell cycle profile and apoptosis . Additionally, more research could be done to understand their mechanism of action and to explore their potential applications in medicine.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-4-25-9-15(23)20-21-10-18-16-14(17(21)24)8-19-22(16)13-6-5-11(2)12(3)7-13/h5-8,10H,4,9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJRABOBKNYBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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